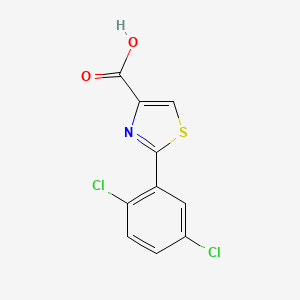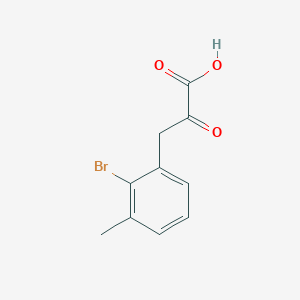
3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom and a methyl group attached to a benzene ring, which is further connected to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the free radical bromination of 3-methylphenyl compounds using N-bromosuccinimide (NBS) under light or heat conditions . The resulting bromo derivative is then subjected to further reactions to introduce the 2-oxopropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Dichromate and Sulfuric Acid: Employed in oxidation reactions to convert methyl groups to carboxylic acids.
Hydrogen Gas and Palladium Catalyst: Utilized in reduction reactions to reduce carbonyl groups.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced compounds.
Aplicaciones Científicas De Investigación
3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes . These interactions can lead to the formation of various products with different chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a 2-oxopropanoic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
3-(2-bromo-3-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
IDDVTOSOKBWWTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



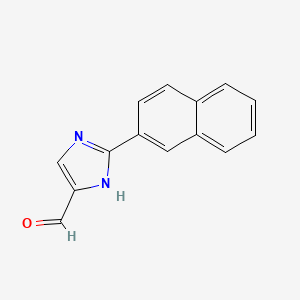
![5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13681790.png)

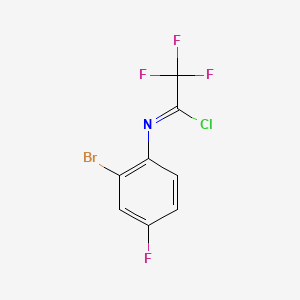
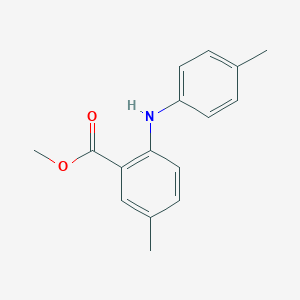


![N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine](/img/structure/B13681816.png)

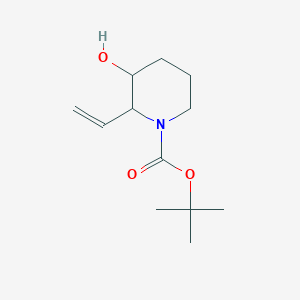
![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681828.png)

